molecular formula C45H89NO22P4 B15288872 azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B15288872
M. Wt: 1120.1 g/mol
InChI Key: PAQFITLFXLWLPQ-JPFTWQTOSA-N
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Description

The compound “azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate” is a complex organic molecule with multiple functional groups, including hydroxyl, phosphonooxy, and octadec-9-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation reactions. Each step would require specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of ester groups would yield alcohols.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The hydroxyl and phosphonooxy groups could participate in hydrogen bonding and electrostatic interactions, while the octadec-9-enoyl groups could interact with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Similar Compounds

    Phospholipids: Similar in having phosphate groups and long hydrocarbon chains.

    Glycolipids: Similar in having carbohydrate and lipid components.

    Nucleotides: Similar in having phosphate groups and complex organic structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which could confer unique properties and applications compared to other similar compounds.

Properties

Molecular Formula

C45H89NO22P4

Molecular Weight

1120.1 g/mol

IUPAC Name

azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H86O22P4.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)61-35-37(63-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-62-71(59,60)67-42-40(48)43(64-68(50,51)52)45(66-70(56,57)58)44(41(42)49)65-69(53,54)55;/h17-20,37,40-45,48-49H,3-16,21-36H2,1-2H3,(H,59,60)(H2,50,51,52)(H2,53,54,55)(H2,56,57,58);1H3/b19-17-,20-18-;/t37-,40+,41+,42?,43-,44+,45?;/m1./s1

InChI Key

PAQFITLFXLWLPQ-JPFTWQTOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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